molecular formula C22H23N5O3 B2403866 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-89-6

7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2403866
CAS No.: 420831-89-6
M. Wt: 405.458
InChI Key: OVHZAAYURRFZOQ-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anti-inflammatory properties . The presence of the triazole and pyrimidine moieties in these compounds contributes to their pharmacological properties .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a triazole ring fused with a pyrimidine ring . This structure can accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary widely depending on their exact structure and substitutions. For example, some triazolopyrimidines are known to be very thermostable .

Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader category of triazolopyrimidines, which have been extensively synthesized and studied for their biological activities. For instance, a study involved the potent synthesis of a series related to the compound , aiming to assess antimicrobial and antioxidant activities. These compounds, characterized by spectroscopic techniques and elemental analyses, showed promising results in these fields (Gilava et al., 2020).

Antimicrobial and Antifungal Properties

Research has demonstrated that triazolopyrimidines exhibit significant antimicrobial and antifungal activities. A study synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides through a three-component reaction, highlighting their antimicrobial potential. These findings suggest that compounds within this family, including the one , could serve as bases for developing new antimicrobial agents (Gein et al., 2010).

Anticancer and Anti-inflammatory Applications

Further studies on triazolopyrimidines have expanded into their anticancer and anti-inflammatory potentials. A novel series of derivatives showed significant activity against certain cancer cells and demonstrated moderate anti-inflammatory properties. This research underscores the compound's relevance in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Fungicidal Activities

The fungicidal properties of triazolopyrimidine derivatives also represent a critical area of application. Novel compounds within this class have shown excellent fungicidal activities in preliminary assays, suggesting the potential of such molecules, including 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, in agriculture and disease control (Li De-jiang, 2008).

Safety and Hazards

The safety and hazards associated with triazolopyrimidines would depend on their exact structure and substitutions. Some triazolopyrimidines are known to be insensitive to both impact and friction stimuli .

Future Directions

Research into triazolopyrimidines is ongoing, with many potential directions for future study. These include the development of new synthesis methods, the exploration of their biological activities, and the investigation of their potential as therapeutic agents .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-5-8-16(9-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-7-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZAAYURRFZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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